![molecular formula C19H17FN2O B2758910 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one CAS No. 922952-89-4](/img/structure/B2758910.png)
6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including “6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one”, involves replacing two carbons in the benzene ring by nitrogen atoms. This can result in three isomeric forms depending on the position of nitrogen with respect to each other in the ring .Applications De Recherche Scientifique
Synthesis and Molecular Docking
- 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one is utilized in the synthesis of novel pyridine and fused pyridine derivatives. These compounds have been tested for molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. They exhibit antimicrobial and antioxidant activity (Flefel et al., 2018).
Anticancer and Antiangiogenic Applications
- Pyridazinone derivatives, including those related to 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one, have been synthesized and evaluated for their effects on various human cancer cell lines. They showed potential as anticancer and antiangiogenic agents, with some compounds exhibiting significant inhibitory activity close to standard treatments (Kamble et al., 2015).
Sequential Nucleophilic Substitution Reactions
- This compound is involved in the synthesis of polyfunctional systems through sequential nucleophilic substitution reactions. These methods are significant in drug discovery, allowing for the creation of a variety of polyfunctional systems with potential pharmaceutical applications (Pattison et al., 2009).
Tautomeric Studies
- In research focusing on tautomeric stability of pyridazine medicinal drugs, 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one derivatives have been studied. These studies are crucial for understanding the behavior of these compounds in production and their activity in living tissues (Katrusiak & Katrusiak, 2004).
Microwave-Assisted Condensation Reactions
- This compound plays a role in microwave-assisted condensation reactions with various nucleophilic reagents. These reactions are important for improving product yields and reducing reaction times in the synthesis of pyridazinone derivatives (Al‐Zaydi & Borik, 2007).
Anti-inflammatory and Analgesic Activities
- Derivatives of pyridazinone, including compounds related to 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one, have been synthesized and shown to possess significant analgesic, anti-inflammatory, and antipyretic activities. These findings are crucial for the development of new therapeutic agents (Menozzi et al., 1992).
Synthesis of Fused Azines
- The compound is used in the synthesis of fused azines, highlighting its versatility in creating novel chemical structures with potential pharmaceutical importance (Ibrahim & Behbehani, 2014).
Propriétés
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c1-13-6-7-16(10-14(13)2)18-8-9-19(23)22(21-18)12-15-4-3-5-17(20)11-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMSDGOLUJEJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2758828.png)
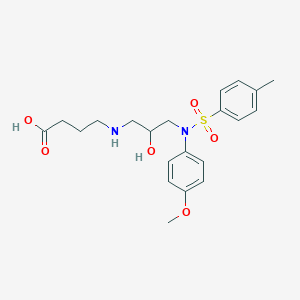
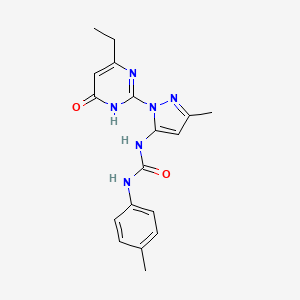
![Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758831.png)
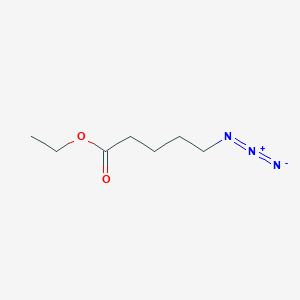
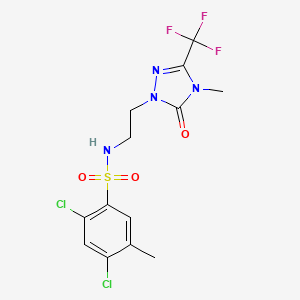
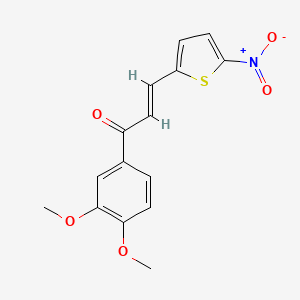
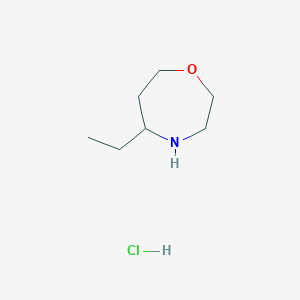
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)
![4-bromo-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2758846.png)
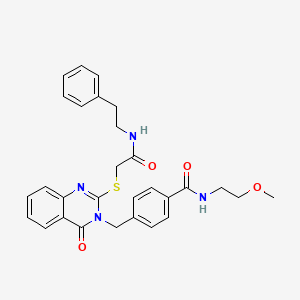

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2758849.png)
![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)